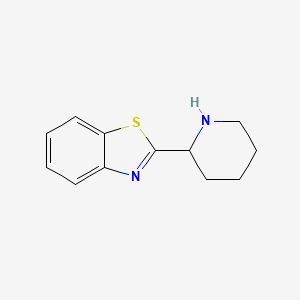

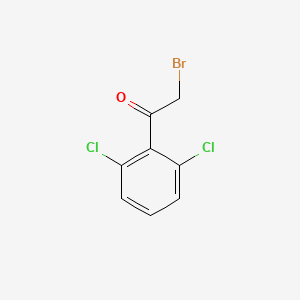

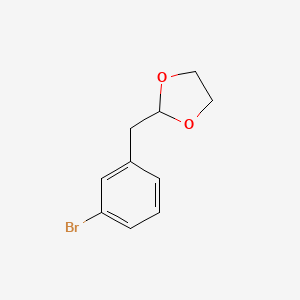

![molecular formula C13H14ClN3OS B1273377 4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 590353-81-4](/img/structure/B1273377.png)

4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to the compound of interest.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the cyclization of thiosemicarbazides or the condensation of various aromatic aldehydes with mercapto-triazoles. For instance, paper describes the synthesis of a triazole-thiol compound through intramolecular cyclization under microwave conditions, which suggests that similar methods could potentially be applied to synthesize the compound . Additionally, paper outlines a direct alkylation technique for synthesizing triazole-mercaptoacetic acid derivatives, which could be relevant for the alkylation steps in the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often characterized using spectroscopic methods such as FT-IR, NMR, and X-ray diffraction, as seen in papers , , and . These studies provide detailed information on the geometry, vibrational frequencies, and chemical shifts, which are crucial for understanding the molecular conformation and stability of these compounds. The intermolecular interactions, such as hydrogen bonds and C-H...π interactions, play a significant role in stabilizing the structure, as mentioned in paper .

Chemical Reactions Analysis

The reactivity of 1,2,4-triazole derivatives can be influenced by the substituents attached to the triazole ring. For example, paper discusses the regioselectivity of alkylation reactions, which is an important consideration when synthesizing substituted triazoles. The electronic structures and tautomeric equilibria of these compounds are also of interest, as they can affect the chemical behavior and potential biological activity, as noted in paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and molecular weight, are typically determined experimentally. Theoretical calculations, like those performed in papers , , and , can predict properties like molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties. These properties are essential for understanding the interaction of the compound with other molecules and its potential applications. For instance, paper explores the corrosion inhibition properties of a triazole-thiol derivative, indicating that the compound might also exhibit similar properties.

科学的研究の応用

Synthesis and Characterization

- Synthesis of Novel Schiff Bases : 4-Allyl-5-piridine-4-yl-4H-1,2,4-triazole-3-thiol was used in the preparation of novel Schiff bases. These compounds were characterized by various analytical techniques, highlighting the compound's versatility in organic synthesis (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).

Corrosion Inhibition

- Corrosion Inhibition of Mild Steel : This compound demonstrated effectiveness in inhibiting the corrosion of mild steel in acidic environments. Electrochemical impedance spectroscopy (EIS) and scanning electron microscopy (SEM) were used to study its protective properties (Orhan, Ercan, Koparir, & Soylemez, 2012).

Biological Activities

- Anti-Ulcer Activity : Derivatives of this compound showed potential in the treatment of NSAID-induced ulcers, according to computer simulations and docking studies (Georgiyants, Perekhoda, Saidov, & Kadamov, 2014).

- Cancer DNA Methylation Inhibition : A study on the effect of similar triazole-thiol compounds on cancer DNA methylation highlighted their potential as DNA methylation inhibitors, which is significant for cancer treatment strategies (Hakobyan, Hovsepyan, Nersesyan, Agaronyan, Danielyan, Paronikyan, & Minasyan, 2017).

Anticancer Activity

- Synthesis and Evaluation Against Breast Cancer Cells : Eugenol derivatives of this compound showed promising anticancer activity against breast cancer cells, exhibiting cytotoxicity comparable to Doxorubicin (Alam, 2022).

Antimicrobial Activity

- Synthesis and Antimicrobial Activity Evaluation : The compound and its derivatives have been synthesized and evaluated for their antimicrobial activities, indicating their potential in combating microbial infections (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Additional Applications

- Microwave-Assisted Synthesis : The compound's derivatives have been synthesized using microwave-assisted methods, showcasing its applicability in modern synthetic techniques (Raval, Patel, Patel, & Desai, 2010).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

3-[(2-chloro-5-methylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3OS/c1-3-6-17-12(15-16-13(17)19)8-18-11-7-9(2)4-5-10(11)14/h3-5,7H,1,6,8H2,2H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREAFWKUAPOBKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OCC2=NNC(=S)N2CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392404 |

Source

|

| Record name | 4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

590353-81-4 |

Source

|

| Record name | 4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

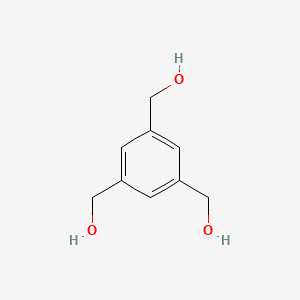

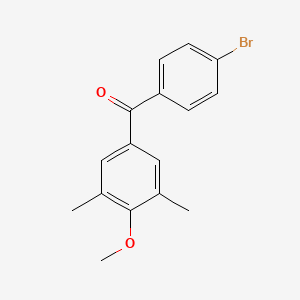

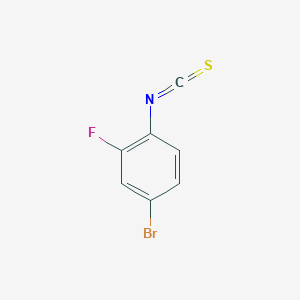

![2-[(4-Bromophenyl)methyl]-1,3-dioxolane](/img/structure/B1273307.png)

![5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273314.png)